

## Assessing the synergistic effects of Ceftriaxone with other antimicrobial compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15125923 Get Quote

# Synergistic Antimicrobial Effects of Ceftriaxone Combinations: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. This guide provides a comparative assessment of the synergistic effects of Ceftriaxone when combined with other antimicrobial compounds. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers and professionals in the field of infectious diseases and drug development.

#### **Quantitative Assessment of Synergistic Activity**

The synergistic potential of Ceftriaxone in combination with various antimicrobial agents has been evaluated using in vitro methods such as the checkerboard assay and time-kill curve analysis. The primary metrics for assessing synergy are the Fractional Inhibitory Concentration (FIC) index and the reduction in the Minimum Inhibitory Concentration (MIC) of the individual agents.

#### **Ceftriaxone in Combination with β-Lactamase Inhibitors**

 $\beta$ -lactamase inhibitors are a cornerstone in overcoming resistance to  $\beta$ -lactam antibiotics like Ceftriaxone, particularly against bacteria that produce extended-spectrum  $\beta$ -lactamases



(ESBLs).

Table 1: In Vitro Synergistic Activity of Ceftriaxone with β-Lactamase Inhibitors

| Combinatio<br>n                                        | Bacterial<br>Strain                                         | MIC of<br>Ceftriaxone<br>Alone<br>(μg/mL) | MIC of<br>Ceftriaxone<br>in<br>Combinatio<br>n (µg/mL) | Fold<br>Reduction<br>in MIC | Reference |
|--------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------|-----------------------------|-----------|
| Ceftriaxone +<br>Sulbactam<br>(2:1)                    | E. coli NCTC<br>13353 (CTX-<br>M-15<br>producer)            | >1024                                     | 32                                                     | >32                         | [1]       |
| Ceftriaxone +<br>Sulbactam +<br>EDTA (2:1 +<br>3mg/ml) | ESBL-<br>producing E.<br>coli                               | -                                         | -                                                      | >8                          | [2]       |
| Ceftriaxone +<br>Tazobactam                            | Bacteroides<br>fragilis group<br>(β-lactamase<br>producing) | -                                         | -                                                      | 8 to 512                    | [3]       |

#### **Ceftriaxone in Combination with Other Antibiotics**

Pairing Ceftriaxone with other classes of antibiotics can also result in synergistic interactions, offering alternative therapeutic options against challenging pathogens.

Table 2: In Vitro Synergistic Activity of Ceftriaxone with Other Antibiotics



| Combinatio<br>n                      | Bacterial<br>Strain                                              | MIC of<br>Ceftriaxone<br>Alone<br>(µg/mL) | MIC of<br>Ampicillin<br>Alone<br>(µg/mL) | FIC Index                              | Reference |
|--------------------------------------|------------------------------------------------------------------|-------------------------------------------|------------------------------------------|----------------------------------------|-----------|
| Ceftriaxone +<br>Ampicillin          | Enterococcus<br>faecalis<br>ATCC 29212                           | 128                                       | 1                                        | 0.26 (with ≥1<br>μg/mL<br>Ceftriaxone) | [4]       |
| Ceftriaxone +<br>Vancomycin<br>(2:1) | Methicillin-<br>Resistant<br>Staphylococc<br>us aureus<br>(MRSA) | -                                         | -                                        | <0.5                                   | [5]       |

### In Vivo Efficacy of Ceftriaxone Combinations

Animal models provide crucial insights into the therapeutic potential of synergistic combinations in a physiological setting.

Table 3: In Vivo Efficacy of Ceftriaxone Combinations in Animal Models



| Combination                              | Animal Model                             | Bacterial<br>Strain                              | Key Finding                                                                           | Reference |
|------------------------------------------|------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------------|-----------|
| Ceftriaxone (30<br>mg/kg) +<br>Sulbactam | Rat endocarditis<br>model                | E. coli (SHV-2-<br>like β-lactamase<br>producer) | ~5 log10 CFU/g reduction in vegetation compared to single-drug therapy.               | [6]       |
| Ceftriaxone +<br>Ampicillin              | Murine thigh infection model             | Enterococcus<br>faecalis ATCC<br>29212           | Required ampicillin exposure for 2- log10 killing was 45.7% of the dosing interval.   | [4]       |
| Ceftriaxone +<br>Tazobactam              | Rat intra-<br>abdominal<br>abscess model | Bacteroides<br>fragilis                          | Significant reduction in bacterial counts in abscesses compared to Ceftriaxone alone. | [7][8]    |

### **Experimental Protocols**

The following are detailed methodologies for key experiments used to assess antimicrobial synergy.

#### **Checkerboard Assay Protocol**

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

 Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent at a concentration significantly higher than their expected MIC.



- Microtiter Plate Setup:
  - Use a 96-well microtiter plate.
  - Along the x-axis (e.g., columns 1-10), perform serial twofold dilutions of Drug A in a suitable broth medium (e.g., Mueller-Hinton Broth).
  - Along the y-axis (e.g., rows A-G), perform serial twofold dilutions of Drug B.
  - Column 11 should contain serial dilutions of Drug A alone to determine its MIC.
  - Row H should contain serial dilutions of Drug B alone to determine its MIC.
  - Well H12 should serve as a growth control (broth and inoculum only), and other wells can be used for sterility controls (broth only).
- Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.
- Data Analysis and FIC Index Calculation:
  - After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
  - The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
    - FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
    - FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
  - The FIC index is the sum of the individual FICs:
    - FIC Index = FIC of Drug A + FIC of Drug B



• The results are interpreted as follows:

Synergy: FIC Index ≤ 0.5

■ Additive/Indifference: 0.5 < FIC Index ≤ 4</p>

Antagonism: FIC Index > 4

#### **Time-Kill Curve Assay Protocol**

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

- Inoculum Preparation: Prepare a standardized bacterial inoculum in a logarithmic growth phase (approximately 10<sup>6</sup> to 10<sup>7</sup> CFU/mL).
- Test Setup:
  - Prepare tubes or flasks with a suitable broth medium containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination.
  - Include a growth control tube without any antimicrobial agent.
- Inoculation and Sampling:
  - Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
  - Incubate all tubes at 35-37°C with shaking.
  - At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:
  - Perform serial tenfold dilutions of each aliquot in a sterile diluent (e.g., saline or phosphate-buffered saline).
  - Plate a specific volume of each dilution onto a suitable agar medium.



- Incubate the plates at 35-37°C for 18-24 hours.
- Data Analysis:
  - Count the number of colonies on the plates to determine the CFU/mL at each time point.
  - Plot the log10 CFU/mL against time for each antimicrobial condition.
  - Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
  - Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

#### **Mechanisms and Pathways of Synergistic Action**

The synergistic effects of Ceftriaxone combinations are primarily achieved through mechanisms that overcome bacterial resistance and enhance the drug's primary mode of action.

## Ceftriaxone and β-Lactamase Inhibitors: A Synergistic Partnership

The primary mechanism of synergy between Ceftriaxone and  $\beta$ -lactamase inhibitors like Sulbactam and Tazobactam is the inactivation of  $\beta$ -lactamase enzymes produced by resistant bacteria.





#### Mechanism of Synergy: Ceftriaxone and β-Lactamase Inhibitors

Click to download full resolution via product page

Caption: Ceftriaxone synergy with a β-lactamase inhibitor.



This diagram illustrates that while  $\beta$ -lactamase enzymes would normally inactivate Ceftriaxone, the presence of a  $\beta$ -lactamase inhibitor protects Ceftriaxone, allowing it to effectively bind to Penicillin-Binding Proteins (PBPs) and disrupt cell wall synthesis, leading to bacterial cell death.

#### **Experimental Workflow: Checkerboard Assay**

The logical flow of the checkerboard assay is a systematic process of combining varying concentrations of two drugs to identify synergistic interactions.





Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial spectrum of cefpirome combined with tazobactam against the Bacteroides fragilis group PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Index Linked to In Vivo Efficacy of the Ampicillin-Ceftriaxone Combination against Enterococcus faecalis PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Activity of sulbactam in combination with ceftriaxone in vitro and in experimental endocarditis caused by Escherichia coli producing SHV-2-like beta-lactamase PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ceftriaxone plus tazobactam in a rat model of intraabdominal abscess due to Bacteroides fragilis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of ceftriaxone plus tazobactam in a rat model of intraabdominal abscess due to Bacteroides fragilis. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Assessing the synergistic effects of Ceftriaxone with other antimicrobial compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125923#assessing-the-synergistic-effects-of-ceftriaxone-with-other-antimicrobial-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com